8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC10772953
InChI: InChI=1S/C25H28N6O4/c1-27-22-21(24(33)28(2)25(27)34)31(11-10-18-7-4-3-5-8-18)20(26-22)17-29-12-14-30(15-13-29)23(32)19-9-6-16-35-19/h3-9,16H,10-15,17H2,1-2H3
SMILES: CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(=O)C4=CC=CO4)CCC5=CC=CC=C5
Molecular Formula: C25H28N6O4
Molecular Weight: 476.5 g/mol

8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

CAS No.:

Cat. No.: VC10772953

Molecular Formula: C25H28N6O4

Molecular Weight: 476.5 g/mol

* For research use only. Not for human or veterinary use.

8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione -

Specification

Molecular Formula C25H28N6O4
Molecular Weight 476.5 g/mol
IUPAC Name 8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione
Standard InChI InChI=1S/C25H28N6O4/c1-27-22-21(24(33)28(2)25(27)34)31(11-10-18-7-4-3-5-8-18)20(26-22)17-29-12-14-30(15-13-29)23(32)19-9-6-16-35-19/h3-9,16H,10-15,17H2,1-2H3
Standard InChI Key CBISAXWWKWSWAO-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(=O)C4=CC=CO4)CCC5=CC=CC=C5
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(=O)C4=CC=CO4)CCC5=CC=CC=C5

Introduction

The compound 8-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic molecule belonging to the purine derivatives family. These compounds are of significant interest due to their structural versatility and potential applications in medicinal chemistry. This article provides a detailed analysis of the compound's properties, structure, and potential applications based on available data.

Structural Features

The compound's structure includes:

  • Purine Core: A bicyclic structure that forms the base for many bioactive molecules.

  • Substituents:

    • Furan-2-carbonyl group: Contributes to aromaticity and potential electron delocalization.

    • Piperazine ring: Known for its role in improving solubility and pharmacokinetics.

    • Phenylethyl group: Enhances hydrophobic interactions with biological targets.

These features suggest potential applications in drug design due to the molecule's ability to interact with diverse biological targets .

Synthesis

The synthesis of this compound typically involves:

  • Functionalization of the purine core.

  • Introduction of the furan-carbonyl-piperazine moiety via nucleophilic substitution.

  • Attachment of the phenylethyl group through alkylation reactions.

Applications

Potential applications include:

  • Drug Development: As a lead compound for designing inhibitors targeting enzymes or receptors.

  • Biochemical Research: As a tool to study purine metabolism or receptor interactions.

Comparative Analysis

Below is a comparison between this compound and related purine derivatives:

Property8-{[4-(Furan-2-carbonyl)piperazin-1-yl]methyl}-purineStandard Purine Derivatives
Molecular WeightHigher due to substitutionsLower
SolubilityModerateHigh
Biological Activity (Predicted)Antiviral, anticancerBroad spectrum

This comparison highlights the enhanced complexity and potential specificity of this derivative .

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